Cas no 5453-48-5 (N-(4-chlorophenyl)prop-2-enamide)

N-(4-chlorophenyl)prop-2-enamide is a chlorinated aromatic acrylamide derivative with applications in organic synthesis and pharmaceutical research. Its structure, featuring a reactive acrylamide group and a 4-chlorophenyl moiety, makes it a versatile intermediate for constructing more complex molecules. The compound exhibits stability under standard conditions and demonstrates compatibility with various coupling and polymerization reactions. Its well-defined reactivity profile allows for selective modifications, making it useful in medicinal chemistry for the development of bioactive compounds. The presence of the chloro substituent enhances electrophilic properties, facilitating further functionalization. This compound is typically handled under controlled conditions due to its potential sensitivity to light and moisture.
N-(4-chlorophenyl)prop-2-enamide structure
5453-48-5 structure
Product Name:N-(4-chlorophenyl)prop-2-enamide
CAS No:5453-48-5
MF:C9H8ClNO
MW:181.618921279907
MDL:MFCD00045201
CID:382374
PubChem ID:227241
Update Time:2025-10-11

N-(4-chlorophenyl)prop-2-enamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-Chlorophenyl)acrylamide
    • 2-Propenamide,N-(4-chlorophenyl)-
    • N-(4-chlorophenyl)prop-2-enamide
    • 4-Chlor-acrylanilid
    • N-(p-chlorophenyl)acrylamide
    • N-<4-Chlor-phenyl>-acrylamid
    • N-Acryloyl-4-chlor-anilin
    • NSC 18608
    • EN300-179032
    • N-(4-chlorophenyl)-acrylamide
    • MFCD00045201
    • CS-0158051
    • NSC-18608
    • NSC18608
    • 5453-48-5
    • DTXSID10280790
    • SCHEMBL1381911
    • N-p-chlorophenyl acrylamide
    • AM87053
    • FT-0635727
    • Z440633664
    • AKOS003287443
    • N11713
    • VS-0091
    • N-(4-CHLOROPHENYL) ACRYLAMIDE
    • BRD-K43237107-001-01-2
    • DB-052600
    • MDL: MFCD00045201
    • Inchi: 1S/C9H8ClNO/c1-2-9(12)11-8-5-3-7(10)4-6-8/h2-6H,1H2,(H,11,12)
    • InChI Key: JEPAGMKWFWQECH-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)NC(C=C)=O

Computed Properties

  • Exact Mass: 181.02900
  • Monoisotopic Mass: 181.0294416g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 173
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 29.1Ų

Experimental Properties

  • PSA: 29.10000
  • LogP: 2.53750

N-(4-chlorophenyl)prop-2-enamide Security Information

N-(4-chlorophenyl)prop-2-enamide Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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N-(4-chlorophenyl)prop-2-enamide Suppliers

Amadis Chemical Company Limited
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(CAS:5453-48-5)N-(4-chlorophenyl)prop-2-enamide
Order Number:A1164393
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 00:21
Price ($):183.0/513.0
Email:sales@amadischem.com

Additional information on N-(4-chlorophenyl)prop-2-enamide

Recent Advances in the Study of N-(4-chlorophenyl)prop-2-enamide (CAS: 5453-48-5) in Chemical Biology and Pharmaceutical Research

N-(4-chlorophenyl)prop-2-enamide (CAS: 5453-48-5) is a chemical compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug development. This compound, characterized by its chloro-substituted phenyl ring and acrylamide moiety, has been the subject of various studies exploring its biological activity, synthetic pathways, and therapeutic potential. The following research brief synthesizes the latest findings related to this compound, providing insights into its current status in the field of chemical biology and pharmaceutical sciences.

Recent studies have highlighted the role of N-(4-chlorophenyl)prop-2-enamide as a versatile scaffold in the design of novel bioactive molecules. Researchers have investigated its interactions with various biological targets, including enzymes and receptors, to elucidate its mechanism of action. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit inhibitory activity against specific kinases involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. The study employed molecular docking and in vitro assays to validate these findings, providing a robust foundation for further drug development efforts.

In addition to its pharmacological properties, the synthetic accessibility of N-(4-chlorophenyl)prop-2-enamide has been a focal point of recent research. A team of chemists reported an optimized synthetic route in Organic Letters (2022), which improved the yield and purity of the compound through the use of palladium-catalyzed cross-coupling reactions. This advancement not only facilitates large-scale production but also opens avenues for the synthesis of structurally diverse analogs, enabling structure-activity relationship (SAR) studies to refine its biological efficacy.

Another area of interest is the compound's potential in agrochemical applications. A 2023 study in the Journal of Agricultural and Food Chemistry explored its fungicidal properties, revealing that N-(4-chlorophenyl)prop-2-enamide derivatives exhibit significant activity against plant pathogenic fungi. These findings underscore the compound's dual utility in both pharmaceutical and agricultural domains, broadening its relevance in chemical biology.

Despite these promising developments, challenges remain in optimizing the pharmacokinetic and safety profiles of N-(4-chlorophenyl)prop-2-enamide-based compounds. Ongoing research aims to address these limitations through rational drug design and advanced formulation strategies. For example, a recent preprint in BioRxiv (2024) proposed the use of nanoparticle-based delivery systems to enhance the bioavailability and target specificity of this compound, marking a significant step toward its clinical translation.

In conclusion, N-(4-chlorophenyl)prop-2-enamide (CAS: 5453-48-5) represents a compelling case study in the intersection of chemical synthesis and biological application. Its multifaceted potential—spanning drug discovery, agrochemical development, and material science—positions it as a valuable candidate for future research. As the scientific community continues to unravel its properties and applications, this compound is poised to make meaningful contributions to the advancement of chemical biology and pharmaceutical sciences.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:5453-48-5)N-(4-chlorophenyl)prop-2-enamide
A1164393
Purity:99%/99%
Quantity:1g/5g
Price ($):183.0/513.0
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